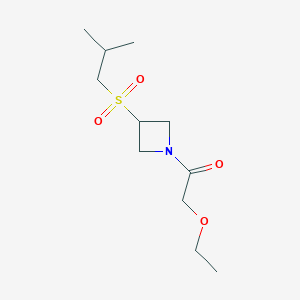
2-Ethoxy-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone, also known as SIB-1757, is a compound that has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
2-Ethoxy-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone acts as a selective inhibitor of PKC epsilon by binding to the enzyme's regulatory domain. This binding prevents the enzyme from being activated, thereby inhibiting its activity. This mechanism of action has been confirmed through a number of biochemical and cellular assays.
Biochemical and Physiological Effects:
2-Ethoxy-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone has been shown to have a number of biochemical and physiological effects. In cellular assays, it has been shown to inhibit the growth and survival of cancer cells. In animal studies, it has been shown to have potential therapeutic effects in a number of disease models, including cardiovascular disease and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Ethoxy-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone in lab experiments is its selectivity for PKC epsilon. This allows researchers to specifically target this enzyme without affecting the activity of other PKC isoforms. However, one limitation of using 2-Ethoxy-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is its relatively low potency. This can make it difficult to achieve complete inhibition of PKC epsilon in some experimental settings.
Orientations Futures
There are a number of potential future directions for research on 2-Ethoxy-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone. One area of interest is the development of more potent analogs of the compound. Another potential direction is the investigation of 2-Ethoxy-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone's effects on other cellular processes beyond PKC epsilon signaling. Additionally, 2-Ethoxy-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone could be studied in combination with other drugs to investigate potential synergistic effects.
Méthodes De Synthèse
2-Ethoxy-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone can be synthesized through a multi-step process that involves the reaction of 3-isobutylsulfonylazetidine with ethyl 2-bromoacetate. The resulting intermediate is then treated with sodium hydride and ethyl iodide to yield the final product.
Applications De Recherche Scientifique
2-Ethoxy-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone has been studied for its potential use as a tool in scientific research. Specifically, it has been investigated for its ability to selectively inhibit the activity of the protein kinase C (PKC) epsilon isoform. PKC epsilon is involved in a number of cellular processes, including cell growth, differentiation, and survival. By selectively inhibiting the activity of PKC epsilon, 2-Ethoxy-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone has the potential to be used as a research tool to better understand the role of this protein in various cellular processes.
Propriétés
IUPAC Name |
2-ethoxy-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4S/c1-4-16-7-11(13)12-5-10(6-12)17(14,15)8-9(2)3/h9-10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFBLXCQQDCVPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CC(C1)S(=O)(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

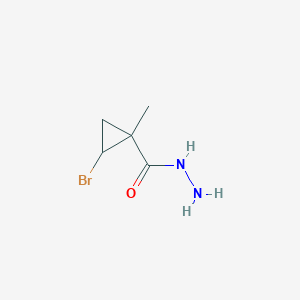

![(Z)-ethyl 4-((4-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2580720.png)

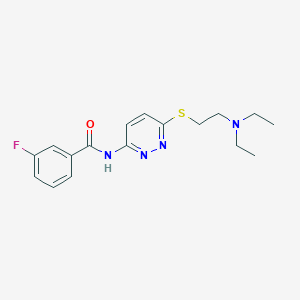
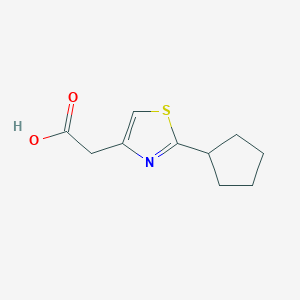
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-difluorobenzenesulfonamide](/img/structure/B2580726.png)

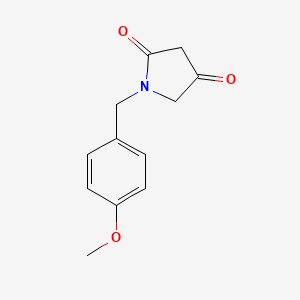
![(E)-3-(dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2580729.png)

![ethyl 1-{5-[(anilinocarbonyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2580732.png)
![9-benzyl-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2580737.png)